2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is a complex organic compound featuring a 1,3,4-oxadiazole ring substituted with a trimethoxyphenyl group and a phenyl group linked to a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclodehydration of N’-acylhydrazides. For instance, the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate acid chloride (such as benzoyl chloride) in the presence of a dehydrating agent like thionyl chloride can yield the desired oxadiazole ring .
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Substitution with phenyl group: : The oxadiazole intermediate can then be reacted with a phenyl derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions (e.g., using potassium carbonate in a suitable solvent like ethyl methyl ketone) to introduce the phenyl 4-methylbenzenesulfonate moiety .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds containing the 3,4,5-trimethoxyphenyl group have shown significant bioactivity. This particular compound may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties due to its structural similarity to other bioactive molecules .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or luminescent properties, given the known luminescence of oxadiazole derivatives .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization, which could explain potential anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl 4-methylbenzenesulfonate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate: Similar structure but with an acetate group instead of a methylbenzenesulfonate group.
Uniqueness
The presence of the 4-methylbenzenesulfonate group in 2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate may confer unique solubility and reactivity properties compared to its analogs. This could influence its bioavailability and efficacy in medicinal applications.
Properties
Molecular Formula |
C24H22N2O7S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
[2-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H22N2O7S/c1-15-9-11-17(12-10-15)34(27,28)33-19-8-6-5-7-18(19)24-26-25-23(32-24)16-13-20(29-2)22(31-4)21(14-16)30-3/h5-14H,1-4H3 |
InChI Key |
CJMCKRNMNYBREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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